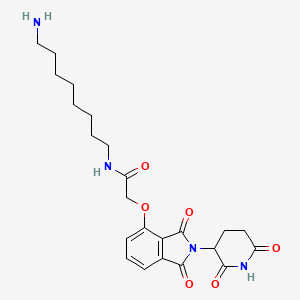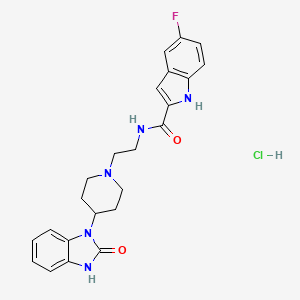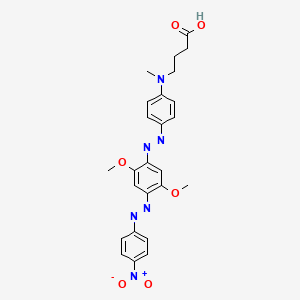
E3 Ligase Ligand-Linker Conjugates 20
Overview
Description
Thalidomide-O-amido-C8-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by guiding them to the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 20, also known as Thalidomide-O-amido-C8-NH2, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
Thalidomide-O-amido-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . This compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional small molecules that utilize the ubiquitin proteasome system (UPS) to degrade proteins of interest (POI) . They act catalytically to induce protein degradation in a sub-stoichiometric manner .
Biochemical Pathways
The ubiquitin-proteasome system (UPS) is a key pathway affected by this compound . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
It is known that proteolysis targeting chimeras (protacs), which thalidomide-o-amido-c8-nh2 is used to synthesize, act catalytically to induce protein degradation in a sub-stoichiometric manner . This unique mechanism of action allows PROTACs to produce longer and stronger biological effects than traditional small molecule inhibitors on a target, which allows PROTACs to be used at a much less intensive dosing regimen to be therapeutically effective than small molecule inhibitors and thus reduce the risk of undesirable side effects that usually result from off-target binding of small molecule inhibitors when used at higher concentrations .
Result of Action
The result of the action of this compound is the degradation of proteins of interest (POI) through the ubiquitin proteasome system (UPS) . This leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 20 plays a crucial role in biochemical reactions. It is part of a three-enzyme ubiquitination cascade, along with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This ubiquitination modification is involved in almost all life activities of eukaryotes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of over 80% proteins in cells . Its dysregulation has been revealed in most hallmarks of cancer . This compound can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Temporal Effects in Laboratory Settings
It is known that the ubiquitin-proteasome degradation pathway, which this compound is a part of, is one of the most important mechanisms for controlling the levels of protein expression .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . This system regulates the degradation of over 80% proteins in cells .
Transport and Distribution
It is known that this compound can selectively attach ubiquitin to specific substrates .
Subcellular Localization
It is known that this compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C8-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes peptide coupling reactions facilitated by the presence of an amine group. Reductive amination is also a common method used for linker attachment .
Industrial Production Methods: Industrial production of Thalidomide-O-amido-C8-NH2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C8-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the linker.
Substitution: The amine group allows for substitution reactions, enabling the attachment of various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides facilitate substitution reactions
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C8-NH2, which can be used in further chemical synthesis or as intermediates in the production of PROTACs .
Scientific Research Applications
Thalidomide-O-amido-C8-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Helps in understanding the mechanisms of protein degradation and the role of ubiquitin ligases.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Pomalidomide: Another cereblon ligand used in PROTAC synthesis.
Lenalidomide: Similar to Thalidomide, used in the development of PROTACs.
Iberdomide: A newer compound with similar applications in protein degradation
Uniqueness: Thalidomide-O-amido-C8-NH2 is unique due to its specific linker structure, which allows for efficient conjugation with various targeting ligands. This makes it a versatile tool in the synthesis of PROTACs and other protein-degrading compounds .
Properties
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVCTXXMOZFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112841 | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950635-15-0 | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)







